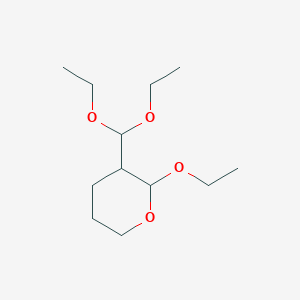

3-(diethoxymethyl)-2-ethoxytetrahydro-2H-pyran

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 405131. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-(diethoxymethyl)-2-ethoxyoxane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24O4/c1-4-13-11(14-5-2)10-8-7-9-16-12(10)15-6-3/h10-12H,4-9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYXYXACQZPSPRH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1C(CCCO1)C(OCC)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40323902 | |

| Record name | 3-(diethoxymethyl)-2-ethoxytetrahydro-2H-pyran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40323902 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69549-51-5 | |

| Record name | 69549-51-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=405131 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-(diethoxymethyl)-2-ethoxytetrahydro-2H-pyran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40323902 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-(diethoxymethyl)-2-ethoxytetrahydro-2H-pyran: Properties, Synthesis, and Potential Applications

This technical guide provides a comprehensive overview of the chemical properties, expected synthesis, and potential applications of 3-(diethoxymethyl)-2-ethoxytetrahydro-2H-pyran, a complex acetal derivative of the tetrahydropyran scaffold. This document is intended for researchers, scientists, and professionals in the field of drug development and fine chemical synthesis who may encounter or consider utilizing this molecule in their work.

Introduction: A Molecule at the Intersection of Acetal and Tetrahydropyran Chemistry

This compound (CAS No. 69549-51-5) is a unique organic compound featuring a tetrahydropyran ring substituted with both an ethoxy group at the anomeric C2 position and a diethoxymethyl (diethyl acetal) group at the C3 position.[1][2][3][4][5][6] The tetrahydropyran (THP) moiety is a prevalent structural motif in a vast array of natural products and pharmacologically active molecules, valued for its conformational properties and its role in molecular recognition.[7][8] The presence of two acetal functionalities suggests its potential utility as a protecting group or as a reactive intermediate in complex organic syntheses.

The strategic placement of these functional groups implies a nuanced reactivity profile, governed by the interplay between the cyclic hemiacetal ether and the acyclic acetal. Understanding these characteristics is paramount for its effective application in synthetic and medicinal chemistry.

Physicochemical and Spectroscopic Properties

While detailed experimental data for this specific molecule is not extensively available in peer-reviewed literature, its fundamental properties can be established from supplier information, and its spectroscopic characteristics can be predicted based on the analysis of its structural fragments.

Physical and Chemical Properties

| Property | Value | Source |

| CAS Number | 69549-51-5 | [1][2][3][4][5][6] |

| Molecular Formula | C12H24O4 | [6] |

| Molecular Weight | 232.32 g/mol | [6] |

| Purity | ≥95% (as commercially available) | [1] |

| Storage Temperature | Refrigerated | [5] |

Predicted Spectroscopic Data

The following spectroscopic data are predicted based on the chemical structure and known spectral data of related tetrahydropyran and acetal compounds.[7]

| Spectroscopy | Predicted Chemical Shifts / Frequencies |

| ¹H NMR (CDCl₃) | * δ 4.5-4.8 (m, 1H): Proton of the diethoxymethyl group (CH(OEt)₂).* δ 3.3-4.2 (m, 7H): Protons of the ethoxy groups (3 x OCH₂) and the C2 and C6 protons of the THP ring.* δ 1.5-2.2 (m, 5H): Protons on the THP ring (C3, C4, C5).* δ 1.1-1.3 (t, 9H): Methyl protons of the three ethoxy groups (3 x CH₃). |

| ¹³C NMR (CDCl₃) | * δ 100-105: Carbon of the diethoxymethyl group (C H(OEt)₂).* δ 95-100: Anomeric carbon of the THP ring (C2).* δ 60-70: Carbons of the ethoxy groups (3 x OC H₂) and the C6 of the THP ring.* δ 40-50: C3 of the THP ring.* δ 20-35: C4 and C5 of the THP ring.* δ 14-16: Methyl carbons of the ethoxy groups (3 x C H₃). |

| IR (neat film, cm⁻¹) | * 2975-2850: C-H stretching (alkane).* 1150-1050: C-O stretching (strong, characteristic of ethers and acetals). |

| Mass Spec (EI) | * M-OC₂H₅ (m/z 187): Loss of an ethoxy group is a common fragmentation pathway for acetals.* Further fragmentation of the pyran ring and loss of other ethoxy groups. |

Probable Synthesis and Reaction Mechanisms

A likely precursor would be a derivative of 3,4-dihydro-2H-pyran, which can undergo electrophilic addition across the double bond. A potential synthetic workflow is outlined below.

Hypothetical Synthetic Workflow

Caption: Hypothetical synthesis of this compound.

Detailed Hypothetical Synthesis Protocol

Step 1: Acetal Protection of 3,4-Dihydro-2H-pyran-3-carbaldehyde

-

To a solution of 3,4-dihydro-2H-pyran-3-carbaldehyde (1.0 eq) in anhydrous ethanol (excess) is added a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid, 0.05 eq).

-

The reaction mixture is stirred at room temperature and monitored by TLC or GC-MS for the disappearance of the starting material.

-

Upon completion, the reaction is quenched with a mild base (e.g., triethylamine) and the solvent is removed under reduced pressure.

-

The crude product, 3-(diethoxymethyl)-3,4-dihydro-2H-pyran, is purified by column chromatography on silica gel.

Step 2: Acid-Catalyzed Alkoxyaddition

-

The purified 3-(diethoxymethyl)-3,4-dihydro-2H-pyran (1.0 eq) is dissolved in anhydrous ethanol.

-

A catalytic amount of a Lewis or Brønsted acid (e.g., pyridinium p-toluenesulfonate) is added.

-

The mixture is stirred, and the progress of the reaction is monitored until the enol ether starting material is consumed.

-

The reaction is quenched, and the solvent is evaporated. The final product, this compound, is purified by vacuum distillation or column chromatography.

Expected Reactivity and Mechanistic Considerations

The reactivity of this molecule is dominated by its two acetal groups, which are susceptible to hydrolysis under acidic conditions. The cyclic acetal at the C2 position is expected to be more labile than the acyclic acetal at C3 due to ring strain and the anomeric effect.

Acid-Catalyzed Hydrolysis

Under aqueous acidic conditions, the acetals will hydrolyze to reveal the corresponding aldehyde and alcohol functionalities. This property makes the molecule a potential protecting group for a 1,2-diol and an aldehyde, which can be deprotected under specific pH conditions.

Caption: General mechanism for the acid-catalyzed hydrolysis of the acetal groups.

Potential Applications in Research and Drug Development

Given the structural motifs present in this compound, several potential applications in organic synthesis and medicinal chemistry can be envisioned.

As a Synthetic Intermediate

The molecule can serve as a precursor to various substituted tetrahydropyrans. The diethoxymethyl group can be hydrolyzed to an aldehyde, which can then undergo a range of transformations such as oxidation, reduction, or olefination. The ethoxy group at the anomeric center can also be a leaving group in glycosylation-type reactions.

In Drug Delivery Systems

Acetal linkages are known to be pH-sensitive and have been explored for drug delivery applications.[4] The acetal groups in this molecule could potentially be incorporated into larger drug conjugates, allowing for the release of an active compound in the acidic environment of tumor tissues or within cellular compartments like endosomes and lysosomes.

Scaffolding in Medicinal Chemistry

The tetrahydropyran ring is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs.[2][3] This compound could serve as a starting point for the synthesis of novel libraries of tetrahydropyran-based compounds for screening against various biological targets. The functional handles allow for diverse derivatization.

Safety and Handling

Based on available safety data for similar compounds, this compound should be handled with care in a well-ventilated laboratory, preferably in a fume hood.

-

Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side-shields, and a lab coat.

-

Handling: Avoid contact with skin and eyes. Do not breathe vapor or mist.

-

Storage: Keep the container tightly closed in a dry and well-ventilated place. Store under refrigerated conditions.[5]

-

In case of exposure:

-

Skin contact: Wash off with soap and plenty of water.

-

Eye contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.

-

Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.

-

Inhalation: If breathed in, move person into fresh air. If not breathing, give artificial respiration. Consult a physician.

-

Conclusion

This compound is a compound with interesting structural features that suggest a range of potential applications in organic synthesis and medicinal chemistry. While specific experimental data for this molecule is sparse, its chemical behavior can be reasonably predicted based on the well-established chemistry of acetals and tetrahydropyrans. Further research into the synthesis, reactivity, and biological activity of this compound and its derivatives could unveil novel opportunities in the development of new synthetic methodologies and therapeutic agents.

References

- 1. Heterocyclic Oxygen Heterocycles Supplier & Distributors | Apollo [store.apolloscientific.co.uk]

- 2. 69549-51-5|this compound|BLD Pharm [bldpharm.com]

- 3. This compound price,buy this compound - chemicalbook [m.chemicalbook.com]

- 4. molbase.com [molbase.com]

- 5. 69549-51-5・this compound・this compound【詳細情報】|試薬-富士フイルム和光純薬 [labchem-wako.fujifilm.com]

- 6. This compound | 69549-51-5 [chemicalbook.com]

- 7. rsc.org [rsc.org]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to 3-(diethoxymethyl)-2-ethoxytetrahydro-2H-pyran: Synthesis, Properties, and Applications

This technical guide provides a comprehensive overview of 3-(diethoxymethyl)-2-ethoxytetrahydro-2H-pyran, a complex acetal derivative of the tetrahydropyran scaffold. While specific literature on this exact molecule is limited, this document extrapolates from well-established principles of heterocyclic and acetal chemistry to offer insights into its synthesis, structural characteristics, reactivity, and potential applications for researchers, scientists, and professionals in drug development.

Introduction and Molecular Overview

This compound is a saturated heterocyclic ether featuring two key functional groups: a 2-ethoxy group on the tetrahydropyran ring and a diethoxymethyl acetal at the 3-position. The tetrahydropyran (THP) ring is a prevalent structural motif in a vast array of natural products and pharmacologically active compounds, valued for its conformational stability and role as a chiral scaffold.[1] The presence of two acetal-like linkages, the anomeric 2-ethoxy group and the diethoxymethyl substituent, dictates the molecule's chemical behavior, particularly its stability and reactivity under acidic conditions.

The molecular structure of this compound is characterized by a six-membered oxygen-containing ring. The substituents at the 2 and 3 positions can exist in various stereoisomeric forms, which would significantly influence the molecule's biological activity and physical properties.

Caption: 2D representation of this compound.

Physicochemical Properties

| Property | Value |

| Molecular Formula | C12H24O4 |

| Molecular Weight | 232.32 g/mol |

| CAS Number | 69549-51-5 |

| Predicted Boiling Point | Not available |

| Predicted Density | Not available |

| Solubility | Expected to be soluble in common organic solvents |

Synthesis Strategies

The synthesis of this compound would likely involve the formation of the tetrahydropyran ring as a key step, followed by or concurrent with the introduction of the substituents. A plausible synthetic route could be envisioned starting from a dihydropyran intermediate.

A common and powerful method for the synthesis of 2-alkoxytetrahydropyrans is the acid-catalyzed addition of an alcohol to a dihydropyran.[3] In this case, the starting material would be a dihydropyran already bearing the diethoxymethyl group at the appropriate position.

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol: Synthesis of this compound

Disclaimer: This protocol is a representative example based on general methods for the synthesis of 2-alkoxytetrahydropyrans and has not been experimentally validated for this specific compound.

-

Reaction Setup: To a solution of 3-(diethoxymethyl)-3,4-dihydro-2H-pyran (1 equivalent) in anhydrous ethanol (a large excess, acting as both reagent and solvent) at 0 °C, add a catalytic amount of p-toluenesulfonic acid (PTSA, 0.05 equivalents).

-

Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Quenching: Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

-

Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel to afford the desired this compound.

Spectroscopic Characterization (Predicted)

Detailed spectroscopic data for this compound is not published. However, one can predict the key signals in its NMR and IR spectra based on its structure.

-

¹H NMR: The spectrum would be complex due to the presence of multiple diastereomers. Key signals would include:

-

A characteristic signal for the anomeric proton at C2, likely appearing as a doublet or multiplet.

-

Multiplets for the protons of the tetrahydropyran ring.

-

A triplet for the proton of the diethoxymethyl group.

-

Quartets and triplets corresponding to the ethoxy groups.

-

-

¹³C NMR: The spectrum would show 12 distinct carbon signals (for a single diastereomer). Notable signals would include:

-

The anomeric carbon (C2) in the downfield region.

-

The acetal carbon of the diethoxymethyl group.

-

Signals for the other carbons of the tetrahydropyran ring and the ethoxy groups.

-

-

IR Spectroscopy: The spectrum would be dominated by C-O stretching frequencies characteristic of the ether and acetal functional groups, typically in the 1050-1150 cm⁻¹ region. C-H stretching vibrations would be observed around 2850-3000 cm⁻¹.

Reactivity and Mechanistic Insights

The reactivity of this compound is governed by the lability of the acetal and hemiacetal ether linkages under acidic conditions. The 2-ethoxy group, being at the anomeric position, is particularly susceptible to acid-catalyzed cleavage. This property is the basis for the use of the tetrahydropyranyl group as a protecting group for alcohols in organic synthesis.[4]

The diethoxymethyl group is also an acetal and will hydrolyze under acidic conditions to reveal an aldehyde functionality. The relative rates of hydrolysis of the two acetal groups would depend on the specific reaction conditions and the stereochemistry of the molecule.

Caption: General mechanism of acid-catalyzed hydrolysis.

Potential Applications

Given its structure, this compound could serve several potential roles in research and development:

-

Intermediate in Organic Synthesis: It can be a precursor to more complex molecules. Selective deprotection of either the 2-ethoxy or the diethoxymethyl group could unveil reactive functionalities for further chemical transformations.

-

Scaffold for Drug Discovery: The substituted tetrahydropyran core is a privileged scaffold in medicinal chemistry.[1] This compound could be a starting point for the synthesis of novel therapeutic agents.

-

Chiral Building Block: If synthesized in an enantiomerically pure form, it could be a valuable chiral building block for the asymmetric synthesis of complex natural products and pharmaceuticals.

Safety and Handling

As with any chemical compound, this compound should be handled with appropriate safety precautions. It is advisable to work in a well-ventilated fume hood and wear personal protective equipment, including safety glasses, gloves, and a lab coat. Specific toxicity data is not available, so it should be treated as a potentially hazardous substance.

Conclusion

This compound is a molecule with interesting structural features that suggest its potential utility in organic synthesis and medicinal chemistry. While specific experimental data on this compound is limited, a thorough understanding of the chemistry of tetrahydropyrans and acetals allows for the prediction of its properties, reactivity, and synthetic accessibility. Further research into this and related molecules could uncover novel applications and expand the toolkit of synthetic chemists and drug discovery scientists.

References

An In-Depth Technical Guide to 3-(diethoxymethyl)-2-ethoxytetrahydro-2H-pyran (CAS 69549-51-5)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 3-(diethoxymethyl)-2-ethoxytetrahydro-2H-pyran, a heterocyclic compound with potential applications in organic synthesis and medicinal chemistry. The content herein is structured to deliver not just procedural steps but also the scientific rationale behind them, ensuring a thorough understanding for researchers and drug development professionals.

Chemical Identity and Properties

1.1. Core Structure and Nomenclature

This compound is a substituted tetrahydropyran. The core of the molecule is a six-membered saturated heterocyclic ring containing one oxygen atom, known as a tetrahydropyran. It is further functionalized with an ethoxy group at the 2-position and a diethoxymethyl group at the 3-position.

1.2. Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are crucial for its handling, storage, and application in various chemical reactions.

| Property | Value | Source |

| CAS Number | 69549-51-5 | [1] |

| Molecular Formula | C12H24O4 | [1] |

| Molecular Weight | 232.32 g/mol | [1] |

| MDL Number | MFCD00085003 | [1] |

Table 1: Physicochemical Properties of this compound

Synthesis and Mechanism

The primary route for the synthesis of this compound is a hetero-Diels-Alder reaction. This [4+2] cycloaddition involves an electron-rich dienophile and a heterodienophile.

2.1. Conceptual Synthesis Pathway

The logical synthetic pathway involves the reaction of acrolein diethyl acetal (the diene component) with ethyl vinyl ether (the dienophile component). This reaction is typically catalyzed by a Lewis acid to enhance the reactivity of the dienophile.

References

An In-Depth Technical Guide to the Synthesis of 3-(diethoxymethyl)-2-ethoxytetrahydro-2H-pyran

This guide provides a comprehensive overview of the synthesis of 3-(diethoxymethyl)-2-ethoxytetrahydro-2H-pyran, a valuable heterocyclic compound with applications in organic synthesis and drug discovery. The document is intended for researchers, scientists, and professionals in the field of drug development, offering a blend of theoretical principles and practical, field-proven insights.

Introduction

This compound, identified by the CAS number 69549-51-5, is a substituted tetrahydropyran.[1] The tetrahydropyran ring is a prevalent structural motif in a multitude of natural products and biologically active molecules. Its synthesis is therefore of significant interest to the scientific community. This guide will focus on the most common and efficient method for its preparation: the hetero-Diels-Alder reaction.

Core Synthetic Strategy: The Hetero-Diels-Alder Reaction

The primary route for the synthesis of this compound is a [4+2] cycloaddition reaction, specifically a hetero-Diels-Alder reaction. This powerful transformation involves the reaction of a conjugated diene with a dienophile, where one or more atoms in the diene or dienophile are heteroatoms. In this specific synthesis, the key building blocks are acrolein diethyl acetal, which acts as the electron-rich diene component, and ethyl vinyl ether, which serves as the dienophile.

Reaction Mechanism and the Role of Lewis Acid Catalysis

The hetero-Diels-Alder reaction proceeds through a concerted pericyclic mechanism. However, to enhance the reaction rate and control the regioselectivity, a Lewis acid catalyst is typically employed.[1][2][3] Lewis acids, such as boron trifluoride etherate (BF₃·OEt₂) or zinc chloride (ZnCl₂), activate the dienophile by coordinating to the oxygen atom of the ethyl vinyl ether. This coordination lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the dienophile, thereby accelerating the reaction with the Highest Occupied Molecular Orbital (HOMO) of the diene.[2]

Recent computational studies have further refined our understanding of this catalytic effect, suggesting that Lewis acids also accelerate the reaction by reducing the Pauli repulsion between the reactants.[4] This is achieved by polarizing the π-electron system of the dienophile away from the reacting double bond.[4]

The reaction is highly regioselective, with the electron-donating groups on the diene and dienophile directing the formation of the desired constitutional isomer. The diethoxymethyl group from the acrolein diethyl acetal ends up at the 3-position of the resulting tetrahydropyran ring, while the ethoxy group from the ethyl vinyl ether is located at the 2-position.

Caption: A schematic overview of the synthetic workflow for this compound.

Experimental Protocol

This section provides a detailed, step-by-step methodology for the synthesis of this compound.

Preparation of Acrolein Diethyl Acetal (Diene)

Acrolein diethyl acetal can be prepared from acrolein and ethanol in the presence of a suitable catalyst. A common and effective method involves the reaction of acrolein with ethyl orthoformate, catalyzed by ammonium nitrate.[5]

Procedure:

-

To a mixture of acrolein (0.79 mole) and ethyl orthoformate (0.97 mole), add a warm solution of ammonium nitrate (3 g) in anhydrous ethanol (50 ml).

-

Allow the mixture to react at room temperature for 6-8 hours. The solution will remain warm for the initial 1.5 hours.

-

Filter the resulting light-red solution and add sodium carbonate (4 g).

-

Distill the mixture through an efficient column. The fraction boiling at 120-125 °C is acrolein diethyl acetal. The expected yield is typically in the range of 72-80%.[5]

Hetero-Diels-Alder Cycloaddition

Materials:

-

Acrolein diethyl acetal (1.0 equivalent)

-

Ethyl vinyl ether (1.2 equivalents)

-

Lewis acid catalyst (e.g., Boron trifluoride etherate, 0.05 equivalents)

-

Anhydrous solvent (e.g., Dichloromethane or Toluene)

-

Anhydrous sodium sulfate or magnesium sulfate

-

Saturated aqueous sodium bicarbonate solution

-

Brine

Procedure:

-

Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.

-

Charge the flask with acrolein diethyl acetal and the anhydrous solvent.

-

Cool the solution to 0 °C in an ice bath.

-

Add the Lewis acid catalyst dropwise to the stirred solution.

-

Add ethyl vinyl ether dropwise from the addition funnel over a period of 30 minutes, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

Purification

The crude this compound is typically purified by vacuum distillation to yield a colorless oil.

| Parameter | Value | Reference |

| Molecular Formula | C₁₂H₂₄O₄ | [1] |

| Molecular Weight | 232.32 g/mol | [1] |

| CAS Number | 69549-51-5 | [1] |

| Typical Yield | 70-85% | |

| Appearance | Colorless oil | |

| Boiling Point | (Not specified in available literature) |

Characterization of this compound

¹H NMR Spectroscopy (Proton Nuclear Magnetic Resonance)

The ¹H NMR spectrum is expected to show characteristic signals for the protons of the tetrahydropyran ring, the ethoxy group, and the diethoxymethyl group.

-

Tetrahydropyran Ring Protons: A series of multiplets in the region of 1.5-4.0 ppm. The proton at the anomeric C2 position, adjacent to two oxygen atoms, would likely appear as a doublet of doublets around 4.5-5.0 ppm.

-

Ethoxy Group Protons: A quartet around 3.5-3.8 ppm (CH₂) and a triplet around 1.2 ppm (CH₃).

-

Diethoxymethyl Group Protons: A triplet for the methine proton (CH) around 4.5 ppm, two overlapping quartets for the four methylene protons (OCH₂) around 3.4-3.7 ppm, and two overlapping triplets for the six methyl protons (CH₃) around 1.1-1.3 ppm.

¹³C NMR Spectroscopy (Carbon-13 Nuclear Magnetic Resonance)

The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule.

-

Tetrahydropyran Ring Carbons: Signals for the five carbons of the ring are expected in the range of 20-80 ppm, with the C2 carbon appearing further downfield (around 95-105 ppm) due to the two attached oxygen atoms.

-

Ethoxy Group Carbons: A signal for the methylene carbon (OCH₂) around 60-65 ppm and a signal for the methyl carbon (CH₃) around 15 ppm.

-

Diethoxymethyl Group Carbons: A signal for the methine carbon (CH) around 100-105 ppm, methylene carbons (OCH₂) around 60-65 ppm, and methyl carbons (CH₃) around 15 ppm.

IR Spectroscopy (Infrared Spectroscopy)

The IR spectrum is useful for identifying the functional groups present in the molecule.

-

C-O Stretching: Strong, broad absorbances in the region of 1050-1150 cm⁻¹ are characteristic of the C-O stretching vibrations of the ether and acetal functionalities.

-

C-H Stretching: Absorbances in the region of 2850-3000 cm⁻¹ corresponding to the stretching vibrations of the sp³ C-H bonds.

-

Absence of C=O: The absence of a strong absorption band around 1700-1750 cm⁻¹ would confirm the complete reaction of the starting acrolein derivative.

Caption: A flowchart illustrating the logical progression from synthesis to structural confirmation.

Conclusion and Future Outlook

The hetero-Diels-Alder reaction provides an efficient and reliable method for the synthesis of this compound. The use of Lewis acid catalysis is crucial for achieving high yields and regioselectivity. While specific experimental data for this compound is sparse in publicly available literature, the protocols and characterization predictions provided in this guide offer a solid foundation for its synthesis and analysis in a research setting.

Future work in this area could focus on the development of enantioselective catalytic systems to produce chiral isomers of this tetrahydropyran derivative, which could be of significant interest in the synthesis of complex, biologically active molecules. Further exploration of the reactivity of this compound as a synthetic intermediate would also be a valuable contribution to the field of organic chemistry.

References

- 1. Lewis acid catalyzed and self-assembled diels-alder reactions (LACASA-DA) : a new strategy to control diels-alder reaction [harvest.usask.ca]

- 2. ias.ac.in [ias.ac.in]

- 3. mdpi.com [mdpi.com]

- 4. How Lewis Acids Catalyze Diels–Alder Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Organic Syntheses Procedure [orgsyn.org]

Spectroscopic Analysis of 3-(diethoxymethyl)-2-ethoxytetrahydro-2H-pyran: A Technical Overview

An Important Note on Data Availability

A comprehensive search for empirical spectroscopic data (NMR, IR, MS) for the specific compound, 3-(diethoxymethyl)-2-ethoxytetrahydro-2H-pyran, within publicly accessible scientific databases and literature has been conducted. The search yielded no direct experimental spectra or detailed characterization data for this molecule. The information available pertains to related tetrahydropyran derivatives, which, while structurally similar in part, do not allow for a precise and authoritative guide on the title compound.

This document, therefore, serves as a foundational guide outlining the principles and expected spectroscopic characteristics of this compound based on the analysis of its structural fragments and general principles of spectroscopic interpretation. It is designed for researchers, scientists, and drug development professionals who may be involved in the synthesis and characterization of this or related acetal-containing heterocyclic compounds. The protocols and theoretical discussions provided are based on standard methodologies in organic chemistry.

Molecular Structure and Expected Spectroscopic Features

To understand the expected spectroscopic data, a clear visualization of the molecular structure is essential. The structure of this compound contains several key functional groups that will give rise to characteristic signals in NMR, IR, and MS analyses.

Figure 1. Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Predictive Analysis

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR would provide critical information.

Predicted ¹H NMR Spectral Features

The proton NMR spectrum is expected to be complex due to the presence of multiple chiral centers, leading to diastereotopic protons within the methylene groups.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~4.5 - 4.8 | Doublet or Doublet of Doublets | 1H | H-2 (anomeric proton) | Located between two oxygen atoms, this proton is highly deshielded. |

| ~4.3 - 4.6 | Doublet | 1H | Acetal CH | The proton of the diethoxymethyl group is also deshielded by two adjacent oxygens. |

| ~3.4 - 3.9 | Multiplets | 6H | O-CH₂ -CH₃ (ethoxy and diethoxymethyl) | These methylene protons are adjacent to oxygen atoms. |

| ~3.3 - 4.0 | Multiplets | 2H | H-6 (ring protons) | Protons on the carbon adjacent to the ring oxygen. |

| ~1.5 - 2.2 | Multiplets | 5H | H-3, H-4, H-5 (ring protons) | Aliphatic protons of the tetrahydropyran ring. |

| ~1.1 - 1.3 | Triplets | 9H | O-CH₂-CH₃ (ethoxy and diethoxymethyl) | Methyl protons of the ethyl groups will appear as triplets due to coupling with the adjacent methylene groups. |

Predicted ¹³C NMR Spectral Features

The ¹³C NMR spectrum would confirm the carbon framework of the molecule.

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~100 - 105 | C-2 (anomeric carbon) | The carbon atom bonded to two oxygen atoms is significantly deshielded. |

| ~100 - 105 | Acetal C H | The central carbon of the diethoxymethyl group is also in a similar chemical environment to C-2. |

| ~60 - 70 | C H₂ (ethoxy and diethoxymethyl) | Carbons of the methylene groups adjacent to oxygen atoms. |

| ~60 - 70 | C-6 (ring carbon) | The carbon atom adjacent to the ring oxygen. |

| ~20 - 40 | C-3, C-4, C-5 (ring carbons) | Aliphatic carbons within the tetrahydropyran ring. |

| ~15 | C H₃ (ethoxy and diethoxymethyl) | Methyl carbons of the ethyl groups. |

Experimental Protocol for NMR Data Acquisition

Figure 2. Workflow for NMR data acquisition and processing.

Step-by-Step Protocol:

-

Sample Preparation: Dissolve approximately 5-10 mg of "this compound" in about 0.6 mL of a suitable deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean vial. The choice of solvent is critical to avoid signal overlap with the analyte.

-

Transfer: Filter the solution into a 5 mm NMR tube to remove any particulate matter.

-

Instrument Setup: Insert the NMR tube into the spectrometer. Perform standard locking and shimming procedures to ensure a homogeneous magnetic field.

-

¹H NMR Acquisition: Acquire the proton NMR spectrum. A standard pulse program with a sufficient number of scans to achieve a good signal-to-noise ratio should be used.

-

¹³C NMR Acquisition: Following proton NMR, acquire the carbon spectrum. Proton decoupling is typically used to simplify the spectrum to single lines for each unique carbon.

-

2D NMR (Optional but Recommended): For unambiguous assignment of all proton and carbon signals, 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are invaluable.

-

Data Processing: Process the raw data using appropriate software. This involves Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts (e.g., to residual solvent signals or an internal standard like TMS).

Infrared (IR) Spectroscopy: Functional Group Identification

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule.

Predicted IR Absorption Bands

| Predicted Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Rationale |

| 2975-2850 | C-H stretch | Aliphatic (CH, CH₂, CH₃) | Characteristic stretching vibrations of sp³ hybridized C-H bonds. |

| 1150-1050 | C-O stretch | Ether and Acetal (C-O-C) | Strong and prominent bands are expected in this region due to the multiple C-O bonds in the molecule. |

Experimental Protocol for IR Data Acquisition

For a liquid sample like this compound, Attenuated Total Reflectance (ATR) is a modern and convenient method.

-

Instrument Preparation: Ensure the ATR crystal is clean. Record a background spectrum.

-

Sample Application: Place a small drop of the neat liquid sample directly onto the ATR crystal.

-

Data Acquisition: Acquire the IR spectrum over the standard range (e.g., 4000-400 cm⁻¹).

-

Data Processing: The resulting spectrum of absorbance or transmittance versus wavenumber is then analyzed to identify the key functional group absorptions.

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which can aid in its structural confirmation.

Predicted Mass Spectral Features

-

Molecular Ion (M⁺): The molecular weight of C₁₂H₂₄O₄ is 232.32 g/mol . In an electron ionization (EI) experiment, a molecular ion peak (m/z = 232) might be observed, although it could be weak or absent for acetals. With soft ionization techniques like Electrospray Ionization (ESI) or Chemical Ionization (CI), a protonated molecule [M+H]⁺ at m/z = 233 or a sodiated adduct [M+Na]⁺ at m/z = 255 would be expected.

-

Key Fragmentation Pathways: Acetals are known to fragment readily. Expected fragmentation would involve the loss of ethoxy (•OCH₂CH₃, 45 Da) or diethoxymethyl ((CH₃CH₂O)₂CH•, 103 Da) groups. The tetrahydropyran ring can also undergo characteristic ring-opening fragmentations.

Experimental Protocol for MS Data Acquisition

Figure 3. General workflow for mass spectrometry analysis.

-

Sample Preparation: Prepare a dilute solution of the compound in a volatile solvent compatible with the ionization technique (e.g., methanol or acetonitrile for ESI).

-

Method Selection: Choose an appropriate ionization method. For detailed fragmentation, EI might be used. For accurate mass determination and observation of the molecular ion, high-resolution mass spectrometry (HRMS) with ESI is preferable.

-

Data Acquisition: Introduce the sample into the mass spectrometer and acquire the spectrum.

-

Data Analysis: Analyze the spectrum to determine the mass of the molecular ion and to propose structures for the observed fragment ions.

Conclusion and Future Outlook

While empirical data for this compound is not currently available in the public domain, this guide provides a robust framework for its characterization. The predicted spectroscopic features and detailed experimental protocols offer a solid starting point for any researcher working on the synthesis and analysis of this compound. The true utility of this guide will be realized when empirical data becomes available, allowing for a direct comparison and validation of the predictions made herein. The synthesis and full spectroscopic characterization of this molecule would be a valuable contribution to the chemical literature.

Navigating the Physicochemical Landscape: A Technical Guide to 3-(diethoxymethyl)-2-ethoxytetrahydro-2H-pyran

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate world of drug discovery and development, a thorough understanding of a compound's physicochemical properties is paramount. These characteristics not only define the molecule's behavior in a laboratory setting but also significantly influence its pharmacokinetic and pharmacodynamic profiles within a biological system.[1][2] This guide focuses on 3-(diethoxymethyl)-2-ethoxytetrahydro-2H-pyran , a substituted tetrahydropyran derivative. While specific applications of this particular molecule are not widely documented, the tetrahydropyran (THP) moiety is a common structural motif in medicinal chemistry, often used as a protective group for alcohols and in the synthesis of complex natural products.

This document serves as a comprehensive technical resource, providing known physical data for this compound and detailing the experimental methodologies for determining its key physical properties: boiling point and density. The accurate determination of these properties is a foundational step in the characterization of any new chemical entity, providing insights that guide formulation, purification, and toxicological assessment.[3][4]

Molecular Structure

The structural representation of this compound is crucial for understanding its chemical nature and potential interactions.

Caption: Molecular structure of this compound.

Physical Properties

The following table summarizes the known physical properties of this compound. It is important to note that these values are reported from a single source and would require experimental verification in a research setting.

| Property | Value | Conditions | Source |

| Boiling Point | 123-124 °C | at 17 Torr | --INVALID-LINK--[5] |

| Density | 0.971 g/cm³ | at 30 °C | --INVALID-LINK--[5] |

Experimental Determination of Physical Properties

For novel compounds or for the verification of literature data, precise experimental determination of physical properties is a cornerstone of chemical research. The following sections detail robust methodologies for ascertaining the boiling point and density of liquid compounds such as this compound.

Boiling Point Determination

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.[6] For pure compounds, it is a characteristic physical constant that can aid in identification and purity assessment.[7][8]

This micro-scale method is advantageous when only a small amount of the substance is available.[9]

Protocol:

-

Sample Preparation: Place a small amount (a few milliliters) of the liquid into a small test tube.

-

Capillary Inversion: Seal one end of a capillary tube and place it, open-end down, into the liquid in the test tube.

-

Apparatus Assembly: Attach the test tube to a thermometer, ensuring the sample is level with the thermometer bulb.

-

Heating: Immerse the assembly in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil). Heat the side arm of the Thiele tube gently.

-

Observation: As the temperature rises, a stream of bubbles will emerge from the capillary tube. Continue heating until a steady stream is observed.

-

Cooling and Measurement: Remove the heat source. The boiling point is the temperature at which the bubbling stops and the liquid is drawn back into the capillary tube.[10]

If a larger quantity of the substance is available, a simple distillation can be used to determine the boiling point.[8]

Protocol:

-

Apparatus Setup: Assemble a simple distillation apparatus with a distilling flask, condenser, and receiving flask.

-

Sample and Boiling Chips: Add the liquid sample and a few boiling chips to the distilling flask.

-

Thermometer Placement: Position the thermometer so that the top of the bulb is level with the bottom of the side arm of the distilling flask.

-

Heating: Gently heat the distilling flask.

-

Data Recording: Record the temperature at which a steady distillation rate is achieved and the temperature remains constant. This stable temperature is the boiling point.[8]

Caption: General workflow for boiling point determination.

Density Determination

Density, the mass per unit volume, is another fundamental physical property used for substance identification and to assess purity.[11]

A pycnometer is a flask with a precisely known volume, allowing for very accurate density measurements of liquids.[11][12]

Protocol:

-

Weigh Empty Pycnometer: Accurately weigh the clean, dry pycnometer.

-

Fill with Sample: Fill the pycnometer with the liquid sample, ensuring no air bubbles are present. The temperature of the sample should be controlled and recorded.

-

Weigh Filled Pycnometer: Weigh the pycnometer containing the liquid.

-

Calculation: The density is calculated by dividing the mass of the liquid (weight of filled pycnometer minus weight of empty pycnometer) by the known volume of the pycnometer.[12]

This method is based on Archimedes' principle and involves weighing a sinker of known volume in air and then submerged in the liquid.[13]

Protocol:

-

Weigh Sinker in Air: Accurately determine the weight of the sinker in air.

-

Weigh Sinker in Liquid: Submerge the sinker in the liquid sample and record its apparent weight.

-

Calculation: The density of the liquid is calculated from the difference in the sinker's weight in air and in the liquid, and the known volume of the sinker.[13]

Caption: General workflow for density determination using a pycnometer.

Significance in a Research and Drug Development Context

The determination of physical properties such as boiling point and density is far from a trivial exercise in the pharmaceutical sciences. These parameters are critical for:

-

Purity Assessment: Deviations from expected boiling points can indicate the presence of impurities.

-

Process Chemistry: Boiling point data is essential for designing distillation and purification protocols on a larger scale.

-

Formulation Development: Density is a key parameter in the formulation of liquid dosage forms, impacting dissolution rates and product uniformity.[2]

-

Computational Modeling: Experimentally determined physical properties are used to validate and refine computational models that predict the behavior of drug candidates.

-

Safety and Handling: Knowledge of these properties is crucial for the safe handling, storage, and transport of chemical substances.

References

- 1. The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. What are the physicochemical properties of drug? [lookchem.com]

- 3. Importance of Physicochemical Properties In Drug Discovery. (Review Article) | RA Journal of Applied Research [rajournals.in]

- 4. Physicochemical Property Study - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 5. This compound | 69549-51-5 [m.chemicalbook.com]

- 6. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 8. vernier.com [vernier.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. uomus.edu.iq [uomus.edu.iq]

- 11. Density measurement in liquids - SensoTech GmbH [sensotech.com]

- 12. mt.com [mt.com]

- 13. Density Determination of Solids and Liquids - EAG Laboratories [eag.com]

The Pyran Scaffold: A Cornerstone in Modern Organic Synthesis

A Technical Guide for Researchers and Drug Development Professionals

Introduction: The Enduring Significance of the Pyran Ring

The pyran scaffold, a six-membered heterocyclic ring containing one oxygen atom, is a privileged structure in the realm of organic chemistry. Its prevalence in a vast array of natural products, pharmaceuticals, and agrochemicals underscores its profound biological and chemical significance.[1] From the potent anticancer activity of Beta-Lapachone to the antiviral efficacy of Lanimavir and Zanamivir, pyran-containing molecules are at the forefront of therapeutic innovation.[1] The inherent structural features of pyran derivatives, including their capacity for stereochemical diversity and varied substitution patterns, make them attractive targets for synthetic chemists. This guide provides an in-depth review of the key synthetic strategies employed to construct the pyran core, with a focus on modern, efficient, and sustainable methodologies. We will delve into the mechanistic underpinnings of these reactions, providing field-proven insights to aid researchers in the strategic design and execution of pyran derivative synthesis.

Core Synthetic Strategies: A Mechanistic Approach

The construction of the pyran ring can be achieved through a variety of synthetic transformations. This section will explore the most powerful and widely adopted methods, emphasizing the causality behind experimental choices and catalyst selection.

Multicomponent Reactions (MCRs): A Paradigm of Efficiency

Multicomponent reactions, where three or more reactants combine in a single operation to form a complex product, represent a highly efficient and atom-economical approach to pyran synthesis.[2][3] This strategy is particularly favored in the construction of highly substituted 4H-pyran derivatives.[4][5]

The general mechanism for the three-component synthesis of a 2-amino-4H-pyran typically involves a domino sequence of Knoevenagel condensation, Michael addition, and subsequent intramolecular cyclization.[2][3] The reaction is often initiated by the condensation of an aldehyde with an active methylene compound, such as malononitrile, to generate an electron-deficient alkene intermediate. This intermediate then undergoes a Michael addition with a 1,3-dicarbonyl compound, followed by cyclization and tautomerization to afford the final 4H-pyran product.[3]

The choice of catalyst is critical in these transformations, with a wide range of options available, from traditional bases to more sustainable and reusable heterogeneous catalysts.[3][6] Recent advancements have focused on the development of green protocols, employing catalysts such as magnetic nanoparticles and ionic liquids to facilitate reactions under solvent-free or aqueous conditions, often with excellent yields and simplified work-up procedures.[3][7][8]

Caption: Generalized workflow for the multicomponent synthesis of 4H-pyrans.

Exemplary Experimental Protocol: Three-Component Synthesis of a 4H-Pyran Derivative [8]

-

To a mixture of an aromatic aldehyde (1.0 mmol), malononitrile (1.0 mmol), and a 1,3-dicarbonyl compound (1.0 mmol), add the catalyst (e.g., 0.04 g of Cu2(NH2-BDC)2(DABCO) MOF).

-

The reaction mixture is subjected to grinding in a ball mill at a specified frequency (e.g., 27 Hz) at ambient temperature under solvent-free conditions.

-

The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is diluted with a suitable solvent (e.g., hot ethanol), and the heterogeneous catalyst is separated by filtration.

-

The filtrate is concentrated under reduced pressure, and the resulting crude product is purified by recrystallization or column chromatography to afford the desired 2-amino-3-cyano-4H-pyran derivative.

Hetero-Diels-Alder Reactions: A Powerful Tool for Dihydropyran Synthesis

The hetero-Diels-Alder (HDA) reaction is a cornerstone of heterocyclic synthesis, providing a convergent and often highly stereoselective route to 3,4-dihydro-2H-pyrans.[9] In a typical inverse-electron-demand HDA reaction, an electron-rich dienophile, such as a vinyl ether, reacts with an electron-poor diene, often an α,β-unsaturated carbonyl compound, to form the dihydropyran ring.[10]

The regioselectivity and stereoselectivity of the cycloaddition are governed by the frontier molecular orbitals of the reacting partners.[9] Lewis acid catalysis is frequently employed to accelerate the reaction and enhance selectivity. The choice of catalyst and reaction conditions can be tuned to favor the formation of specific diastereomers.[11] Tandem HDA reactions have also been developed, allowing for the rapid construction of complex, oxygenated macrocycles from simple acyclic precursors in a single step.[11]

Caption: Mechanism of the inverse-electron-demand Hetero-Diels-Alder reaction.

Furthermore, sequential Diels-Alder/retro-Diels-Alder reactions of 2H-pyrans have emerged as a valuable strategy for the synthesis of highly substituted aromatic platforms.[12]

Catalytic Cyclization Strategies for Tetrahydropyrans

Saturated pyran rings (tetrahydropyrans, THPs) are prevalent motifs in numerous natural products with significant biological activity.[13] Their synthesis often relies on the intramolecular cyclization of unsaturated alcohols. A variety of catalytic systems have been developed to effect this transformation, including those based on transition metals like platinum, cobalt, and silver, as well as Brønsted acids.[14]

For instance, the platinum-catalyzed hydroalkoxylation of δ-hydroxy olefins provides a mild and functional-group-tolerant route to THP derivatives.[14] Similarly, Brønsted acids like triflic acid, often in combination with mediators such as hexafluoroisopropanol (HFIP), can catalyze the intramolecular hydroalkoxylation of alkenols via a carbocation intermediate.[13] The Prins cyclization, involving the reaction of a homoallylic alcohol with an aldehyde, is another powerful and convergent strategy for constructing the THP ring system, particularly for accessing 2,6-disubstituted derivatives.[15]

Caption: A simplified catalytic cycle for metal-catalyzed hydroalkoxylation.

The choice of catalyst and reaction conditions is crucial for controlling the regioselectivity and stereoselectivity of the cyclization, and for ensuring compatibility with other functional groups present in the substrate.

Comparative Analysis of Synthetic Methods

| Method | Key Features | Advantages | Common Substrates | Catalyst/Reagents |

| Multicomponent Reactions | One-pot, three or more reactants | High efficiency, atom economy, diversity | Aldehydes, malononitrile, 1,3-dicarbonyls | Basic/acidic catalysts, heterogeneous catalysts, MOFs[3][8] |

| Hetero-Diels-Alder | [4+2] cycloaddition | High stereoselectivity, convergent | α,β-Unsaturated carbonyls, vinyl ethers | Lewis acids, thermal conditions[9][10] |

| Catalytic Hydroalkoxylation | Intramolecular cyclization | Functional group tolerance, mild conditions | Unsaturated alcohols (e.g., homoallylic) | Pt, Co, Ag, Au catalysts, Brønsted acids[13][14] |

| Prins Cyclization | Reaction of homoallylic alcohol with aldehyde | Convergent, good for 2,6-disubstitution | Homoallylic alcohols, aldehydes | Brønsted/Lewis acids (e.g., In(OTf)3)[15] |

Applications in Drug Discovery and Beyond

The diverse biological activities exhibited by pyran derivatives make them highly valuable scaffolds in medicinal chemistry. They are integral components of drugs targeting a wide range of diseases, including cancer, microbial infections, and inflammatory disorders.[16][17][18] For example, certain 4H-pyran derivatives have shown promising activity as inhibitors of cyclin-dependent kinase 2 (CDK2), a key target in colorectal cancer.[18] Others have demonstrated potent antibacterial and antioxidant properties.[18] The pyran motif is also being explored for the treatment of neurodegenerative diseases like Alzheimer's.[1]

Beyond medicine, pyran derivatives find applications as agrochemicals and as versatile solvents.[1] Notably, tetrahydropyran (THP) is gaining attention as a green, biomass-derived solvent that is non-carcinogenic and economically competitive with traditional solvents like tetrahydrofuran (THF).[19]

Future Perspectives and Conclusion

The synthesis of pyran derivatives continues to be an active and evolving area of research. Future efforts will likely focus on the development of even more efficient, selective, and sustainable synthetic methods. The exploration of novel catalytic systems, including biocatalysis and photoredox catalysis, holds great promise for accessing new chemical space and further expanding the utility of the pyran scaffold. The continued investigation into the biological activities of novel pyran derivatives will undoubtedly lead to the discovery of new therapeutic agents and other valuable chemical entities. This guide has provided a comprehensive overview of the key synthetic strategies for constructing the pyran core, offering researchers the foundational knowledge and practical insights necessary to innovate in this exciting field.

References

- 1. An overview of structure-based activity outcomes of pyran derivatives against Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Recent Progress in the Multicomponent Synthesis of Pyran Derivatives by Sustainable Catalysts under Green Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benthamdirect.com [benthamdirect.com]

- 5. researchgate.net [researchgate.net]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. encyclopedia.pub [encyclopedia.pub]

- 8. Solvent-free mechanochemical multicomponent preparation of 4H-pyrans catalyzed by Cu2(NH2-BDC)2(DABCO) metal-organic framework - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis of 3,4-dihydro-2H-pyrans by hetero-Diels–Alder reactions of functionalized α,β-unsaturated carbonyl compounds with N-vinyl-2-oxazolidinone - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. ent-Kaurane-based regio- and stereoselective inverse electron demand hetero-Diels–Alder reactions: synthesis of dihydropyran-fused diterpenoids - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 11. Tandem hetero diels-alder reaction: synthesis of oxygenated macrocycles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Tetrahydropyran synthesis mediated by catalytic triflic acid and hexafluoroisopropanol - ProQuest [proquest.com]

- 14. Tetrahydropyran synthesis [organic-chemistry.org]

- 15. dr.ntu.edu.sg [dr.ntu.edu.sg]

- 16. Synthesis and biological activities of some fused pyran derivatives - Arabian Journal of Chemistry [arabjchem.org]

- 17. discovery.researcher.life [discovery.researcher.life]

- 18. Synthesis and Evaluation of Some New 4H-Pyran Derivatives as Antioxidant, Antibacterial and Anti-HCT-116 Cells of CRC, with Molecular Docking, Antiproliferative, Apoptotic and ADME Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Catalytic production of tetrahydropyran (THP): a biomass-derived, economically competitive solvent with demonstrated use in plastic dissolution - Green Chemistry (RSC Publishing) [pubs.rsc.org]

A Technical Guide to 3-(diethoxymethyl)-2-ethoxytetrahydro-2H-pyran: Synthesis, Characterization, and its Place Among Oxygen Heterocycles

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Privileged Status of Oxygen Heterocycles in Modern Chemistry

Oxygen heterocycles, organic compounds containing a ring structure with at least one oxygen atom, are cornerstones of medicinal chemistry and drug development.[1] Their prevalence in nature, from sugars to vitamins and antibiotics, underscores their fundamental role in biological processes.[2] This has led to their adoption as "privileged structures" in drug design—scaffolds that are capable of binding to multiple biological targets.[3] Among these, the six-membered tetrahydropyran (THP) ring is a particularly significant motif, found in numerous FDA-approved drugs and complex natural products.[1][4] The stability of the THP ring, combined with its capacity for stereochemical diversity, makes it an ideal building block for creating novel therapeutic agents.[4] This guide provides an in-depth technical exploration of a specific, functionalized tetrahydropyran derivative, 3-(diethoxymethyl)-2-ethoxytetrahydro-2H-pyran , detailing a plausible synthetic pathway, characterization methods, and its broader context within the versatile class of oxygen heterocycles.

The Tetrahydropyran Core: A Scaffold for Innovation

The tetrahydropyran ring is a saturated six-membered ether. Its non-planar, chair-like conformation allows for precise spatial orientation of substituents, a critical factor in molecular recognition and biological activity. The incorporation of the tetrahydropyran moiety into a drug candidate can influence its pharmacokinetic properties, such as solubility, metabolic stability, and cell permeability.[5] Furthermore, the oxygen atom in the ring can act as a hydrogen bond acceptor, facilitating interactions with biological targets like enzymes and receptors.

The versatility of the tetrahydropyran scaffold is evident in its wide range of applications, from protecting groups in complex organic syntheses to the core of potent antitumor agents.[4][6] The development of efficient and stereoselective methods for the synthesis of substituted tetrahydropyrans is therefore a critical area of research in organic and medicinal chemistry.[7]

Synthesis of this compound: A Multi-step Approach

The synthesis of the title compound, while not extensively documented in readily available literature, can be logically approached through a sequence of well-established reactions. The proposed pathway begins with the hetero-Diels-Alder dimerization of acrolein, a classic transformation that provides the key dihydropyran intermediate.

Step 1: Hetero-Diels-Alder Dimerization of Acrolein

The synthesis commences with the dimerization of acrolein, which undergoes a hetero-Diels-Alder reaction with itself to form 2-formyl-3,4-dihydro-2H-pyran.[6][8][9][10] In this reaction, one molecule of acrolein acts as the diene and the other as the dienophile, with the carbonyl group of one molecule participating in the cycloaddition.

Reaction Scheme:

Caption: Hetero-Diels-Alder dimerization of acrolein.

Experimental Protocol:

-

Reaction Setup: In a sealed, thick-walled reaction vessel, place neat, inhibitor-free acrolein. Causality: The reaction is typically performed without a solvent to maximize the concentration of the reactants. An inhibitor, often hydroquinone, must be removed from commercial acrolein to prevent polymerization.

-

Heating: Heat the vessel at a controlled temperature (e.g., 150-180 °C) for several hours. Causality: Thermal energy is required to overcome the activation energy of the Diels-Alder reaction.

-

Purification: After cooling, the resulting mixture is purified by vacuum distillation to isolate the 2-formyl-3,4-dihydro-2H-pyran.

Step 2: Acid-Catalyzed Addition of Ethanol

The next step involves the acid-catalyzed addition of ethanol across the double bond of the 2-formyl-3,4-dihydro-2H-pyran. This reaction proceeds via a carbocation intermediate and follows Markovnikov's rule, resulting in the formation of the 2-ethoxy-tetrahydropyran-3-carbaldehyde.[11][12][13]

Reaction Scheme:

Caption: Acid-catalyzed addition of ethanol.

Experimental Protocol:

-

Reaction Setup: Dissolve 2-formyl-3,4-dihydro-2H-pyran in an excess of anhydrous ethanol. Cool the solution in an ice bath. Causality: Using ethanol as the solvent ensures a high concentration of the nucleophile. Anhydrous conditions prevent unwanted side reactions with water.

-

Acid Catalyst: Slowly add a catalytic amount of a strong acid, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH). Causality: The acid protonates the double bond, initiating the formation of a carbocation intermediate which is then attacked by ethanol.

-

Reaction Monitoring: Allow the reaction to stir at room temperature and monitor its progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Workup and Purification: Once the reaction is complete, neutralize the acid with a weak base (e.g., sodium bicarbonate solution). Remove the excess ethanol under reduced pressure. The crude product can then be purified by column chromatography on silica gel.

Step 3: Acetal Formation

The final step is the conversion of the aldehyde group of 2-ethoxy-tetrahydropyran-3-carbaldehyde into a diethyl acetal. This is achieved by reacting the aldehyde with an excess of ethanol in the presence of an acid catalyst, or more efficiently, with ethyl orthoformate.[2]

Reaction Scheme:

Caption: Diethyl acetal formation.

Experimental Protocol:

-

Reaction Setup: To a solution of 2-ethoxy-tetrahydropyran-3-carbaldehyde in anhydrous ethanol, add ethyl orthoformate. Causality: Ethyl orthoformate acts as both a reagent and a water scavenger, driving the equilibrium towards the formation of the acetal.

-

Acid Catalyst: Add a catalytic amount of a suitable acid catalyst, such as ammonium nitrate or a Lewis acid.

-

Reaction Conditions: Allow the mixture to react at room temperature for several hours. The reaction can be gently warmed if necessary.

-

Workup and Purification: Upon completion, quench the catalyst with a base (e.g., sodium carbonate). The reaction mixture is then filtered, and the solvent and volatile byproducts are removed by distillation. The final product, this compound, is purified by vacuum distillation.

Structural Characterization

The identity and purity of the synthesized compound would be confirmed using a combination of spectroscopic techniques.

| Technique | Expected Observations for this compound |

| ¹H NMR | - Multiplets in the region of 3.4-4.0 ppm corresponding to the -OCH₂- protons of the ethoxy and diethoxymethyl groups. - A doublet of doublets or a multiplet for the acetal proton (-CH(OEt)₂). - Complex multiplets for the protons on the tetrahydropyran ring. - Triplets corresponding to the methyl groups of the ethoxy and diethoxymethyl groups. |

| ¹³C NMR | - A signal for the acetal carbon (-CH(OEt)₂) in the region of 100-110 ppm. - Signals for the carbons of the tetrahydropyran ring, with those bonded to oxygen appearing further downfield. - Signals for the carbons of the ethoxy and diethoxymethyl groups. |

| IR Spectroscopy | - Strong C-O stretching bands in the region of 1050-1150 cm⁻¹ characteristic of ethers and acetals. - C-H stretching bands for the aliphatic protons around 2850-3000 cm⁻¹. - Absence of a strong C=O stretching band around 1720 cm⁻¹, indicating the complete conversion of the aldehyde. |

| Mass Spectrometry | - The molecular ion peak [M]⁺. - Characteristic fragmentation patterns, including the loss of ethoxy groups (-OEt) and cleavage of the tetrahydropyran ring. |

The Role in Drug Discovery and Development

While specific biological activities of this compound are not documented, its structural motifs suggest potential applications. The acetal functionality can serve as a protecting group for an aldehyde, which itself is a versatile functional handle for further synthetic transformations. Tetrahydropyran-3-carbaldehyde derivatives are recognized as valuable intermediates in the synthesis of fine chemicals, including pharmaceuticals.[1] The presence of multiple ether linkages may influence the compound's solubility and ability to interact with biological systems.

This molecule could serve as a scaffold for the development of new chemical entities. The functional groups present offer sites for modification, allowing for the generation of a library of related compounds for screening against various biological targets. The stereochemistry of the substituted tetrahydropyran ring would be a critical aspect to investigate, as different stereoisomers can exhibit vastly different biological activities.

Conclusion

This compound represents a fascinating example of a functionalized oxygen heterocycle. Its synthesis, achievable through a logical sequence of established organic reactions, highlights the versatility of fundamental transformations in building complex molecular architectures. As a member of the privileged tetrahydropyran family, this compound and its derivatives hold potential as building blocks in the ongoing quest for novel and effective therapeutic agents. Further research into the stereoselective synthesis and biological evaluation of this and related compounds is warranted to fully explore their potential in medicinal chemistry.

References

- 1. chemimpex.com [chemimpex.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. (R)-Tetrahydro-2H-pyran-3-carbaldehyde|High-Purity Chiral Building Block [benchchem.com]

- 5. 2-Ethoxy-3,4-dihydro-2H-pyran | C7H12O2 | CID 7676 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. dasher.wustl.edu [dasher.wustl.edu]

- 7. Contemporary Strategies for the Synthesis of Tetrahydropyran Derivatives: Application to Total Synthesis of Neopeltolide, a Marine Macrolide Natural Product - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The origin of the regiospecificity of acrolein dimerization - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 9. ACROLEIN DIMER, STABILIZED | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 10. The origin of the regiospecificity of acrolein dimerization - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Acid Catalyzed Addition of an Alcohol - Chad's Prep® [chadsprep.com]

- 12. youtube.com [youtube.com]

- 13. m.youtube.com [m.youtube.com]

Methodological & Application

Application Notes and Protocols: The Synthetic Utility of 3-(diethoxymethyl)-2-ethoxytetrahydro-2H-pyran

These application notes serve as a technical guide for researchers, medicinal chemists, and professionals in drug development on the synthetic applications of 3-(diethoxymethyl)-2-ethoxytetrahydro-2H-pyran. This document provides insights into its plausible synthesis, key reactive sites, and its potential as a versatile building block in organic synthesis, particularly for creating substituted tetrahydropyran systems.

Introduction: The Tetrahydropyran Motif and the Potential of a Masked Bifunctional Building Block

The tetrahydropyran (THP) ring is a privileged heterocyclic scaffold found in a vast array of natural products with significant biological activities, including several approved pharmaceuticals.[1] The stereoselective synthesis of substituted THPs is, therefore, a central theme in modern organic chemistry.[2][3]

This compound (CAS No. 69549-51-5) represents a stable, yet highly potentialized, synthetic intermediate.[4] Its structure contains two key masked functionalities: a cyclic acetal at the C2 position and a diethyl acetal at the C3 position. This dual-acetal system offers a strategic advantage, allowing for selective deprotection and subsequent derivatization to access a range of 2,3-disubstituted tetrahydropyrans, which are common motifs in marine natural products.[2] While specific applications of this exact molecule are not extensively documented in peer-reviewed literature, its constituent parts suggest a rich and varied reaction chemistry. This guide will extrapolate from established principles of tetrahydropyran and acetal chemistry to propose robust synthetic applications and detailed protocols.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 69549-51-5 |

| Molecular Formula | C12H24O4 |

| Molecular Weight | 232.32 g/mol |

| Appearance | Likely a colorless liquid |

Plausible Synthesis via Hetero-Diels-Alder Reaction

A highly convergent and stereocontrolled method for the synthesis of 2,3-disubstituted dihydropyrans is the hetero-Diels-Alder reaction. This [4+2] cycloaddition between an electron-rich diene and an electron-poor dienophile can establish the core tetrahydropyran ring with defined stereochemistry. For the synthesis of our target molecule, a plausible route involves the reaction of 1-ethoxy-1,3-butadiene with acrolein diethyl acetal. The subsequent reduction of the dihydropyran ring would yield the desired saturated tetrahydropyran.

Caption: Plausible synthetic route via Hetero-Diels-Alder reaction.

Protocol 1: Synthesis of this compound

This protocol outlines a potential two-step synthesis involving a Lewis acid-catalyzed hetero-Diels-Alder reaction followed by catalytic hydrogenation.

Materials:

-

1-Ethoxy-1,3-butadiene (1.0 equiv)

-

Acrolein diethyl acetal (1.1 equiv)

-

Lewis Acid catalyst (e.g., Yb(OTf)₃, 10 mol%)

-

Anhydrous dichloromethane (DCM)

-

Palladium on carbon (10% Pd/C, 5 mol%)

-

Methanol or Ethyl Acetate

-

Hydrogen gas supply

-

Standard glassware for inert atmosphere reactions and hydrogenation

Procedure:

Step A: Hetero-Diels-Alder Cycloaddition

-

To a flame-dried, round-bottom flask under an inert atmosphere (e.g., Argon), add anhydrous DCM and the Lewis acid catalyst.

-

Cool the mixture to 0 °C and add acrolein diethyl acetal.

-

Slowly add 1-ethoxy-1,3-butadiene to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or GC-MS.

-

Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

-

Extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude dihydropyran intermediate by flash column chromatography on silica gel.

Step B: Catalytic Hydrogenation

-

Dissolve the purified dihydropyran from Step A in methanol or ethyl acetate in a suitable hydrogenation vessel.

-

Carefully add the 10% Pd/C catalyst.

-

Purge the vessel with hydrogen gas and maintain a positive pressure (e.g., balloon or Parr shaker).

-

Stir the reaction vigorously at room temperature until the reaction is complete (monitored by TLC or GC-MS, typically 4-12 hours).

-

Carefully filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the reaction solvent.

-

Concentrate the filtrate under reduced pressure to yield the crude product. Further purification by distillation or chromatography may be performed if necessary.

Core Application: A Platform for 3-Formyltetrahydropyran Derivatives

The primary synthetic utility of this compound lies in the selective deprotection of the diethoxymethyl group to unmask a reactive aldehyde at the C3 position. The 2-ethoxy group is generally more stable under the mild acidic conditions required for acetal hydrolysis.

Caption: Synthetic pathways from the core intermediate.

Protocol 2: Deprotection to 2-Ethoxy-tetrahydro-2H-pyran-3-carbaldehyde

This protocol describes the selective hydrolysis of the C3-acetal.

Materials:

-

This compound (1.0 equiv)

-

Acetone/Water mixture (e.g., 9:1 v/v)

-

Pyridinium p-toluenesulfonate (PPTS) (0.1 equiv)

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate solution

-

Brine

Procedure:

-

Dissolve the starting material in the acetone/water mixture.

-

Add PPTS and stir the reaction at room temperature or with gentle heating (40-50 °C).

-

Monitor the reaction progress by TLC, observing the disappearance of the starting material and the appearance of a more polar product.

-

Once complete, neutralize the acid catalyst by adding saturated aqueous sodium bicarbonate solution.

-

Extract the product with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

The resulting crude aldehyde is often used directly in the next step, but can be purified by flash chromatography if necessary.

Subsequent Derivatizations: Application Protocols

The generated 3-formyltetrahydropyran is a versatile intermediate for introducing a variety of functional groups.

Protocol 3: Wittig Olefination

Objective: To form a C-C double bond at the C3 position.

Materials:

-

2-Ethoxy-tetrahydro-2H-pyran-3-carbaldehyde (1.0 equiv)

-

Appropriate phosphonium ylide (e.g., prepared from methyltriphenylphosphonium bromide and n-BuLi) (1.2 equiv)

-

Anhydrous THF

-

Standard glassware for inert atmosphere reactions

Procedure:

-

In a flame-dried flask under an inert atmosphere, prepare the phosphonium ylide in anhydrous THF according to standard procedures.

-

Cool the ylide solution to -78 °C.

-

Add a solution of the aldehyde in anhydrous THF dropwise.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours.

-

Quench the reaction with saturated aqueous ammonium chloride.

-

Extract with diethyl ether (3x), wash the combined organic layers with brine, dry, and concentrate.

-

Purify the product by flash column chromatography.

Protocol 4: Grignard Addition

Objective: To synthesize a secondary alcohol at the C3 side chain.

Materials:

-

2-Ethoxy-tetrahydro-2H-pyran-3-carbaldehyde (1.0 equiv)

-

Grignard reagent (e.g., Phenylmagnesium bromide, 1.0 M in THF) (1.2 equiv)

-

Anhydrous THF or Diethyl Ether

-

Standard glassware for inert atmosphere reactions

Procedure:

-